molecular formula C22H17BrN2S B2487791 3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439096-60-3

3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No. B2487791
M. Wt: 421.36
InChI Key: PGHPNYJGTCGNSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical processes, including condensation reactions, the use of Lawesson's reagent, and electrochemical methods. For instance, the electrogenerated base-promoted synthesis utilizes aromatic aldehydes, malononitrile, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione in water/ethanol, indicating a method that could potentially be adapted for the synthesis of the target compound (Goodarzi & Mirza, 2020). Moreover, transformation under the action of Lawesson's reagent leads to derivatives, showcasing the versatility in synthesizing pyrrole-carbonitriles (Belikov et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction, revealing detailed geometrical parameters and crystallographic information. For example, certain derivatives crystallize in specific space groups with measured cell dimensions, showing the intricacies of molecular arrangement and bonding angles that can inform the structure of the target compound (Al‐Refai et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving the target compound class can lead to various derivatives through interactions with different reagents. The ability to undergo transformations with reagents like Lawesson's or through condensation reactions highlights the chemical reactivity and potential for functionalization of the compound (Belikov et al., 2015).

Physical Properties Analysis

The physical properties, such as crystal structure, are crucial for understanding the compound's behavior. Structural analyses provide insights into the compound's stability, dimerization potential, and supramolecular aggregation, which are influenced by factors like hydrogen bonding and molecular geometry (Al‐Refai et al., 2016).

Chemical Properties Analysis

Spectroscopic techniques, including FT-IR and FT-Raman, are employed to analyze the chemical properties and bonding characteristics. Studies on related compounds reveal information on vibrational assignments, molecular docking, and potential chemical reactivity sites, which are essential for understanding the interaction mechanisms and reactivity of the target compound (Alzoman et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : This compound and its derivatives have been synthesized and analyzed for their crystal structure. For instance, Moustafa and Girgis (2007) studied compounds similar in structure, emphasizing their molecular configuration and bond lengths (Moustafa & Girgis, 2007).

  • Novel Synthesis Protocols : Patil and Mahulikar (2013) developed innovative protocols for the synthesis of derivatives of this compound, highlighting a transition metal-free route for creating aromatic rings (Patil & Mahulikar, 2013).

Antimicrobial and Antituberculosis Activity

  • Antimicrobial Activities : Klimešová et al. (1999) synthesized derivatives of this compound, demonstrating significant antimycobacterial and antifungal activities (Klimešová et al., 1999).

  • Evaluation of Biological Activities : Elgemeie et al. (2017) described the synthesis of novel derivatives and their screening for antibacterial and antifungal properties (Elgemeie et al., 2017).

  • Quantitative Structure-Activity Relationship Analysis : Klimešová et al. (2000) analyzed a set of similar derivatives for antimycobacterial activity using QSAR techniques, revealing the role of electron-withdrawing substituents in enhancing activity (Klimešová et al., 2000).

Chemical Reactivity and Compound Synthesis

  • Synthesis of Derivatives : Albayati et al. (2019) presented an efficient procedure for synthesizing a novel class of derivatives, demonstrating the versatility in chemical reactivity (Albayati et al., 2019).

  • Alternative Products in One-Pot Reactions : Krauze et al. (2007) explored the synthesis of alternative products to the desired derivatives, highlighting the flexibility of the compound in various chemical reactions (Krauze et al., 2007).

Molecular Docking and Screening

  • Molecular Docking and In Vitro Screening : Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized derivatives, assessing their antimicrobial and antioxidant activities (Flefel et al., 2018).

Safety And Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Standard safety tests would need to be conducted to determine its toxicity and potential hazards.


Future Directions

Future research on the compound might involve further exploration of its synthesis, its reactivity, its potential uses, and its safety profile.


properties

IUPAC Name

3-benzylsulfanyl-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2S/c23-17-11-9-16(10-12-17)21-19-8-4-7-18(19)20(13-24)22(25-21)26-14-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHPNYJGTCGNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC(=C2C#N)SCC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

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